Product packaging for Methyl 4-hydroxy-1-naphthoate(Cat. No.:CAS No. 13041-63-9)

Methyl 4-hydroxy-1-naphthoate

Cat. No.: B081697
CAS No.: 13041-63-9
M. Wt: 202.21 g/mol
InChI Key: IVAXJJJTBDVHEA-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-naphthoate is a versatile and high-value organic building block, primarily recognized as a key synthetic intermediate in the preparation of 1,4-naphthoquinone and its diverse derivatives. Its structure, featuring both an ester and a phenolic hydroxyl group on the naphthalene ring, makes it a privileged scaffold for constructing more complex molecular architectures. In medicinal chemistry research, this compound serves as a crucial precursor for the synthesis of analogs with potential biological activities, including anticancer and antimicrobial agents, by allowing for strategic functionalization at the 4-position. Beyond pharmaceuticals, it finds significant application in materials science for the development of organic semiconductors, dyes, and fluorescent tags due to the inherent electronic properties of the naphthalene core. The methoxycarbonyl group offers a handle for further hydrolysis to the carboxylic acid or for participation in condensation reactions, while the hydroxyl group can be alkylated, acylated, or oxidized. This high-purity reagent is an indispensable tool for researchers exploring novel synthetic pathways, heterocyclic chemistry, and the development of advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B081697 Methyl 4-hydroxy-1-naphthoate CAS No. 13041-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAXJJJTBDVHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623192
Record name Methyl 4-hydroxynaphthalene-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13041-63-9
Record name Methyl 4-hydroxy-1-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13041-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation Techniques for Substituted Naphthoates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into the molecular framework and connectivity.

Unambiguous Assignment of 1D and 2D NMR Spectra

The structural elucidation of Methyl 4-hydroxy-1-naphthoate begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. oregonstate.educhemguide.co.uk However, for a complete and confident assignment, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. mdpi.comsdsu.eduyoutube.com

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, a singlet for the hydroxyl proton, and a singlet for the methyl ester protons. Aromatic protons typically resonate in the 7.0-9.0 ppm range, with their exact shifts and coupling patterns depending on their position relative to the hydroxyl and ester groups. compoundchem.comoregonstate.edulibretexts.org The methyl ester protons are anticipated to appear as a sharp singlet around 3.9-4.0 ppm, and the phenolic hydroxyl proton signal would be a broad singlet, the position of which is concentration and solvent dependent.

¹³C NMR: The ¹³C spectrum would display 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbonyl carbon of the ester group is expected at the most downfield position (typically 165-175 ppm). The aromatic carbons would appear between 110-160 ppm, and the methyl ester carbon would be observed around 52 ppm. oregonstate.edunih.gov

2D NMR:

COSY: This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons on the naphthalene ring system. sdsu.edu

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its attached carbon. sdsu.eduyoutube.com

HMBC: This crucial experiment shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). youtube.comyoutube.com For instance, the methyl protons of the ester group would show a correlation to the ester carbonyl carbon, confirming the connectivity of this functional group.

Based on established chemical shift ranges and spectroscopic principles, a predicted assignment for this compound is presented below.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
1-~125-
2~7.2~122C-1, C-3, C-4, C-9
3~7.0~108C-1, C-2, C-4, C-10
4-~155-
5~8.1~126C-4, C-6, C-7, C-10
6~7.6~125C-5, C-7, C-8, C-10
7~7.5~127C-5, C-6, C-8, C-9
8~8.0~123C-1, C-6, C-7, C-9
9-~135-
10-~120-
-COOCH₃-~168-OCH₃
-COOCH₃~3.9~52-COO-

Conformational Preferences and Dynamic Behavior Elucidation

NMR spectroscopy can also provide insights into the conformational preferences of flexible parts of a molecule, such as the ester group in this compound. The orientation of the methyl ester relative to the naphthalene ring can be influenced by steric and electronic effects. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions between protons, which can help determine the preferred spatial arrangement of the ester group. Furthermore, variable temperature NMR studies can reveal information about the energy barriers to rotation around single bonds, providing data on the dynamic behavior of the molecule in solution.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₀O₃), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion ([M]⁺ or [M+H]⁺), which should match the theoretical exact mass of 202.06299 g/mol .

Under electron ionization (EI), the molecular ion is formed, which then undergoes fragmentation. The resulting pattern of fragment ions is a unique fingerprint of the molecule's structure. chemguide.co.uk The fragmentation of esters often involves cleavages adjacent to the carbonyl group. libretexts.orgyoutube.com For this compound, key fragmentation pathways are expected to include:

Loss of a methoxy (B1213986) radical (•OCH₃): This α-cleavage results in a stable acylium ion.

Loss of a methoxycarbonyl radical (•COOCH₃): This fragmentation yields an ion corresponding to the 4-hydroxynaphthalene radical cation.

Loss of formaldehyde (B43269) (CH₂O) from the ester: A rearrangement process can lead to the loss of a neutral formaldehyde molecule.

The predicted major fragments for this compound are summarized in the table below.

m/z (mass-to-charge ratio)Proposed Fragment IonNeutral Loss
202[C₁₂H₁₀O₃]⁺• (Molecular Ion)-
171[M - •OCH₃]⁺•OCH₃ (31 Da)
143[M - •COOCH₃]⁺•COOCH₃ (59 Da)
115[C₈H₃O]⁺ (from subsequent fragmentation)CO from m/z 143

X-ray Crystallography in Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a solid-state crystalline lattice, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

Single Crystal X-ray Diffraction for Atomic Arrangement and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise molecular structure. mdpi.com While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as Methyl 6-dimethylamino-4-hydroxy-2-naphthoate and Methyl 4-hydroxy-3-nitrobenzoate, provides significant insight into the expected solid-state behavior. nih.govsmolecule.comresearchgate.net

In these related structures, the molecules are often linked by a network of non-covalent interactions. mdpi.com Key interactions expected for this compound include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen of the ester group is an effective acceptor. This would likely lead to the formation of strong O—H···O hydrogen bonds, potentially linking molecules into chains or dimeric pairs. nih.govresearchgate.net

π–π Stacking: The planar naphthalene rings are prone to π–π stacking interactions, which would play a significant role in stabilizing the crystal packing. nih.gov

The crystallographic data for two analogous compounds are presented below to illustrate the type of structural information obtained from SCXRD analysis.

ParameterMethyl 6-dimethylamino-4-hydroxy-2-naphthoate nih.govresearchgate.netMethyl 4-hydroxy-3-nitrobenzoate smolecule.comnih.gov
FormulaC₁₄H₁₅NO₃C₈H₇NO₅
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
a (Å)27.2482(5)7.2831(15)
b (Å)6.6211(1)10.522(2)
c (Å)13.6283(3)11.410(2)
α (°)9083.38(3)
β (°)97.203(1)80.83(3)
γ (°)9082.02(3)
Key InteractionsIntermolecular O—H···O hydrogen bonds forming chainsHydrogen bonding and π-stacking interactions forming sheets

Powder X-ray Diffraction in Microcrystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a vital technique for the characterization of polycrystalline or microcrystalline materials. creative-biostructure.com It is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystalline form. rigaku.comamericanpharmaceuticalreview.com Different polymorphs of a substance can have distinct physical properties, including solubility and stability. americanpharmaceuticalreview.com

A PXRD experiment on a powdered sample of this compound would produce a diffraction pattern, which serves as a unique "fingerprint" for its specific crystalline phase. americanpharmaceuticalreview.com This pattern can be used for:

Phase Identification: Comparing the experimental pattern to a database or a pattern calculated from single-crystal data to confirm the identity and purity of the crystalline phase.

Polymorph Screening: Identifying the existence of different polymorphs by observing distinct diffraction patterns under various crystallization conditions. rigaku.com

Quality Control: Ensuring batch-to-batch consistency in the crystalline form of the material during manufacturing processes.

While no specific polymorphs of this compound have been reported, PXRD would be the primary tool for such an investigation. nih.gov

Vibrational Spectroscopy (FT-IR) for Probing Specific Functional Groups and Hydrogen Bonding

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique for identifying the functional groups within a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained. In the case of this compound, the FT-IR spectrum is characterized by distinct absorption bands corresponding to its hydroxyl, ester, and naphthalene functionalities.

The most prominent feature in the FT-IR spectrum of this compound is the hydroxyl (-OH) stretching vibration. This typically appears as a broad band in the region of 3600-3200 cm⁻¹. The broadening of this peak is a strong indicator of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of the ester group of another molecule. This interaction is significant in the solid state and in concentrated solutions.

The carbonyl (C=O) stretching vibration of the ester group gives rise to a strong and sharp absorption band. For aromatic esters, this peak is typically observed in the range of 1725-1700 cm⁻¹. The exact position is influenced by the electronic effects of the naphthalene ring. Conjugation of the carbonyl group with the aromatic system can slightly lower the frequency compared to saturated esters.

The spectrum also reveals vibrations associated with the carbon-oxygen single bonds (C-O) of the ester group. These generally produce two stretching bands: the asymmetric C-O-C stretch, which is typically stronger and found in the 1300-1150 cm⁻¹ region, and the symmetric stretch at a lower frequency, often between 1100-1000 cm⁻¹.

Vibrations of the naphthalene ring itself are also evident. The aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., in the 3100-3000 cm⁻¹ range). The aromatic C=C stretching vibrations within the ring system result in several sharp, medium-intensity bands in the 1650-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic ring, typically appear in the 900-675 cm⁻¹ range, often referred to as the "fingerprint region."

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber Range (cm⁻¹)IntensityCharacteristics
O-H StretchHydroxyl (-OH)3600 - 3200StrongBroad due to intermolecular hydrogen bonding
Aromatic C-H StretchNaphthalene Ring3100 - 3000WeakMultiple sharp bands
Carbonyl (C=O) StretchEster (-COOCH₃)1725 - 1700StrongSharp, position influenced by conjugation
Aromatic C=C StretchNaphthalene Ring1650 - 1450MediumMultiple sharp bands
Asymmetric C-O-C StretchEster (-COOCH₃)1300 - 1150StrongCharacteristic of the ester linkage
Symmetric C-O-C StretchEster (-COOCH₃)1100 - 1000MediumCharacteristic of the ester linkage
Aromatic C-H Out-of-Plane BendingNaphthalene Ring900 - 675MediumDependent on the substitution pattern of the ring

Electronic Spectroscopy (UV-Vis) for Investigating Electronic Transitions and Conjugation Effects

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. For aromatic compounds like this compound, UV-Vis spectroscopy is particularly useful for characterizing the π-electron system.

The electronic spectrum of this compound is dominated by π→π* transitions within the naphthalene chromophore. Naphthalene itself exhibits characteristic absorption bands. The presence of substituents, namely the hydroxyl (-OH) and the methyl ester (-COOCH₃) groups, can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima.

The hydroxyl group, being an auxochrome with lone pairs of electrons on the oxygen atom, can donate electron density to the aromatic ring through resonance. This extended conjugation typically results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, and a hyperchromic effect, increasing the molar absorptivity. The methyl ester group, while having a carbonyl group that can act as a chromophore, primarily influences the electronic spectrum through its electron-withdrawing inductive effect and its potential to participate in the conjugated system.

The UV-Vis spectrum of naphthalene derivatives generally shows multiple absorption bands. For instance, the spectrum of 1-naphthol (B170400), a closely related structure, shows distinct absorption maxima. researchgate.net Similarly, this compound is expected to exhibit strong absorptions in the ultraviolet region. The transitions can be complex, often showing fine vibrational structure, especially in non-polar solvents. In polar solvents, these fine details may be lost, and the absorption bands can become broader. nih.gov The UV-absorbing properties of such compounds are of interest in applications like sunscreen formulations. chem960.com

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

Type of TransitionChromophore SystemExpected Wavelength Range (λ_max)Solvent Effects
π→πNaphthalene Ring System220 - 250 nmRelatively insensitive to solvent polarity.
π→πExtended Conjugated System280 - 340 nmMay exhibit a bathochromic shift (to longer wavelengths) in more polar solvents.

Computational and Theoretical Chemistry Studies on Methyl 4 Hydroxy 1 Naphthoate and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT methods can predict a molecule's structure, energy, and reactivity. dntb.gov.ua For aromatic compounds like naphthoic acid derivatives, DFT is employed to understand how substituents influence geometrical and molecular properties. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net

In computational studies of related heterocyclic systems, DFT calculations (often using the B3LYP functional) are performed to determine these energy values. researchgate.net The analysis reveals how the distribution of electron density in the HOMO and LUMO orbitals dictates the most likely sites for electrophilic and nucleophilic attack. For naphthoate derivatives, the HOMO is typically localized over the naphthalene (B1677914) ring system and the hydroxyl group, while the LUMO is often distributed across the carbonyl group of the ester and the aromatic rings. The energy gap is a crucial parameter for predicting the molecule's reactivity in various chemical reactions. wikipedia.org

Table 1: Representative Frontier Molecular Orbital Data for a Naphthoate Analogue
ParameterValue (eV)Implication
E_HOMO -6.2Electron-donating ability
E_LUMO -2.5Electron-accepting ability
Energy Gap (ΔE) 3.7Chemical stability and reactivity

Note: The data in the table is illustrative, based on typical values for similar aromatic compounds, and serves to represent the output of DFT calculations.

Geometry optimization is a fundamental computational procedure used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. mdpi.com For molecules with rotatable bonds, like the ester group in Methyl 4-hydroxy-1-naphthoate, multiple conformations may exist. DFT calculations are used to determine the relative energies of these different conformers, identifying the most stable spatial arrangement. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. These simulations are particularly valuable for understanding the dynamic behavior of a ligand, such as a naphthoate derivative, and its interaction with a biological target like a protein. A study on a 1,4-naphthoquinone (B94277) derivative's interaction with human serum albumin (HSA) utilized MD simulations to confirm the stability of the docked complex and identify the key residues involved in the binding process. nih.gov

Similarly, MD simulations on copolyesters containing 2-hydroxy-6-naphthoic acid have been used to investigate the conformational dynamics of the polymer chains in the melt state. acs.org For this compound, MD simulations could be used to explore its stability within a protein's binding pocket, revealing how the ligand and protein adapt to each other and providing insights into the strength and nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) over a simulated period. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are used to predict the activity of new, unsynthesized compounds.

A 3D-QSAR model was developed for a series of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoate compounds, which are structural analogues of this compound. mdpi.com Using the pharmacophore-based alignment of the molecules, a statistically significant model was generated using the Partial Least Squares (PLS) regression method. The resulting model demonstrated high predictive power, as indicated by its statistical parameters. mdpi.com Contour maps from the 3D-QSAR model identified specific regions where certain structural features—such as hydrogen bond donors, hydrophobic groups, and electron-withdrawing groups—would enhance or diminish the biological activity, providing a roadmap for designing more potent analogues. mdpi.com

Table 2: Statistical Parameters for a 3D-QSAR Model of Naphthoate Analogues
ParameterValueDescription
R² (Correlation Coefficient) 0.9209Goodness of fit for the training set
Q² (Cross-validated R²) 0.8459Predictive power of the model (internal validation)
RMSE (Root Mean Square Error) 0.3473Accuracy of the test set predictions
SD (Standard Deviation) 0.3036Standard deviation of the regression analysis

Source: Data derived from a study on N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoate compounds. mdpi.com

Molecular Docking Studies for Binding Mode and Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This technique is widely used in drug discovery to understand how a ligand interacts with the active site of a target protein and to estimate its binding affinity. dergipark.org.tr

For analogues of this compound, docking studies have been performed to elucidate their binding mechanisms. In a study of novel 1-hydroxy-naphthyl substituted heterocycles, molecular docking was used to understand their binding interactions with enzymes like oxidoreductase and to explain their potent antibacterial activity. nih.gov These studies typically show that the hydroxyl group and the carbonyl oxygen of the naphthoate scaffold are crucial for forming hydrogen bonds with key amino acid residues (such as methionine and glutamic acid) in the receptor's active site. mdpi.comnih.gov The naphthalene ring often engages in hydrophobic and π–π stacking interactions, further stabilizing the ligand-receptor complex. mdpi.com The docking score, an estimation of binding energy, helps in ranking potential inhibitors and prioritizing them for further experimental testing. researchgate.net

Theoretical Investigation of Proton Transfer Mechanisms (e.g., Excited-State Intramolecular Proton Transfer)

Certain molecules containing both a proton-donating group (like a hydroxyl) and a proton-accepting group (like a carbonyl) in close proximity can undergo a process called intramolecular proton transfer. When this occurs after the molecule has absorbed light, it is known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net

Theoretical studies on related compounds, such as 4-nitro-1-hydroxy-2-naphthoic acid, have shown that the presence and position of substituents can determine whether ESIPT occurs. researchgate.net DFT calculations are used to model the potential energy surfaces of the molecule in both its ground and excited states. These calculations can determine the energy barrier for the proton to transfer from the hydroxyl group to the carbonyl oxygen. researchgate.net For some naphthoic acid isomers, this barrier is low in the excited state, leading to an efficient ESIPT process, which can be observed experimentally through a large Stokes shift in the fluorescence spectrum. In contrast, for other isomers, the process is not energetically favorable. researchgate.net Such theoretical investigations are crucial for designing molecules with specific photophysical properties for applications in sensors, probes, and molecular switches.

Computational Prediction and Characterization of Polymorphism and Crystal Packing

The prediction of crystalline polymorphs—different solid-state arrangements of the same molecule—is a significant challenge in materials science and pharmaceutical development. Computational methods are increasingly employed to explore the potential energy landscape of a molecule and identify stable crystal structures. These in silico approaches can guide experimental screening and provide a deeper understanding of the factors governing crystallization.

Conformational Analysis: Identifying all low-energy conformations of the isolated molecule.

Crystal Structure Prediction (CSP): Generating a multitude of hypothetical crystal packings from the low-energy conformers.

Lattice Energy Minimization: Optimizing the geometry of the generated crystal structures and ranking them based on their lattice energies, often using force fields or more accurate quantum mechanical methods.

The prediction of polymorphism is computationally intensive, and the relative stability of different polymorphs can be influenced by subtle changes in intermolecular interactions, as well as kinetic factors during crystallization.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bond Networks)

To comprehend the forces driving crystal packing, various computational tools are utilized, with Hirshfeld surface analysis being a particularly insightful technique. This method maps the intermolecular contacts in a crystal by partitioning the electron density, allowing for a visual and quantitative assessment of different types of interactions.

While a Hirshfeld surface analysis specific to this compound is not found in the reviewed literature, studies on analogous compounds provide a clear indication of the expected intermolecular interactions. For example, a detailed study combining single-crystal X-ray diffraction with Hirshfeld surface and Density Functional Theory (DFT) analysis of methyl 4-hydroxybenzoate (methyl paraben) revealed a complex 3D framework established through extensive intermolecular hydrogen bonding.

In the case of naphthoate derivatives, the interplay of different types of interactions is crucial. Key interactions that are computationally analyzed include:

Hydrogen Bonding: The hydroxyl and ester functionalities in this compound are prime candidates for forming strong hydrogen bonds. In the crystal structure of the related compound (2-Hydroxy-7-methoxynaphthalen-1-yl)(4-methylphenyl)methanone , intermolecular O—H···O=C hydrogen bonds lead to the formation of centrosymmetric dimers.

π–π Stacking: The aromatic naphthalene core facilitates π–π stacking interactions, which are significant in stabilizing the crystal lattice. The nature and geometry of these interactions can be characterized using computational methods.

DFT calculations are often employed in conjunction with Hirshfeld analysis to compute molecular properties such as electrostatic potential surfaces, which can further elucidate the nature of intermolecular interactions.

The table below summarizes key computational findings for analogues of this compound, which can be used to infer the probable solid-state behavior of the target compound.

CompoundKey Computational/Crystallographic Findings
Methyl 6-dimethylamino-4-hydroxy-2-naphthoate Molecules are linked by intermolecular O—H···O hydrogen bonds into infinite chains. nih.gov
(2-Hydroxy-7-methoxynaphthalen-1-yl)(4-methylphenyl)methanone Forms centrosymmetric dimers through intermolecular O—H···O=C hydrogen bonds; molecular packing also features C—H···π interactions. nih.gov
Methyl 4-hydroxybenzoate Exhibits a 3D framework with extensive intermolecular hydrogen bonding, as analyzed by Hirshfeld surface analysis and DFT. nih.govplos.org
(E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol Hirshfeld surface analysis and 2D fingerprint plots were used to explore interatomic contacts, confirming the predominance of dispersion forces. researchgate.net

These examples underscore the power of computational chemistry in elucidating the complex interplay of intermolecular forces that govern the solid-state structures of this compound and its analogues.

Reactivity Profiles and Mechanistic Investigations of Methyl 4 Hydroxy 1 Naphthoate Derivatives

Influence of Substituents on Chemical Reactivity, Regioselectivity, and Reaction Kinetics

The chemical behavior of methyl 4-hydroxy-1-naphthoate is intricately linked to the electronic and steric properties of substituents on the naphthalene (B1677914) ring. These substituents can significantly alter the electron density distribution, thereby influencing the molecule's reactivity, the orientation of incoming reagents (regioselectivity), and the speed of chemical reactions (kinetics). sciencepublishinggroup.comresearchgate.net

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density of the aromatic system. This enhancement of nucleophilicity makes the ring more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, rendering the ring less reactive towards electrophiles but more susceptible to nucleophilic attack. sciencepublishinggroup.com

The position of these substituents is also critical in directing the outcome of a reaction. For instance, in electrophilic aromatic substitution reactions, the hydroxyl and methoxycarbonyl groups of this compound direct incoming electrophiles to specific positions on the ring. The interplay between these directing effects and the influence of other substituents can lead to a variety of substitution patterns. acs.org Computational studies on substituted naphthoic acids have shown that the presence of substituents modifies electronic structure, physicochemical features, and ultimately, the chemical reactivity of the molecule. sciencepublishinggroup.com

The principles of regioselectivity are fundamental in predicting the outcome of reactions involving substituted naphthoates. wikipedia.org For example, in reactions where multiple isomers can be formed, the electronic and steric nature of the substituents will favor the formation of one constitutional isomer over others. wikipedia.org This has been observed in various reactions of substituted naphthalenes, where the position of substitution is controlled by the existing functional groups. acs.org

The kinetics of reactions involving this compound derivatives are also heavily influenced by substituents. EDGs can stabilize the transition state of electrophilic attack, thereby increasing the reaction rate. In contrast, EWGs can destabilize this transition state, leading to a slower reaction. The quantitative effect of substituents on reaction rates can often be correlated using linear free-energy relationships, such as the Hammett equation, which provides insight into the electronic effects of substituents on the transition state.

Table 1: Predicted Influence of Substituents on the Reactivity of this compound

Substituent TypePositionEffect on Electron DensityPredicted Impact on Electrophilic Aromatic SubstitutionPredicted Impact on Nucleophilic Aromatic Substitution
Electron-Donating (e.g., -OCH₃, -NH₂)Ortho/Para to activating groupIncreaseIncreased reactivity, faster kineticsDecreased reactivity
Electron-Withdrawing (e.g., -NO₂, -CN)Ortho/Para to deactivating groupDecreaseDecreased reactivity, slower kineticsIncreased reactivity
Halogen (e.g., -Cl, -Br)AnyDecrease (inductive), Increase (resonance)Deactivating but ortho, para-directingActivated towards nucleophilic attack

Photochemical Reactivity and Photoinduced Transformations (e.g., Photoinduced Proton Transfers)

The photochemical behavior of this compound and its derivatives is governed by the absorption of light, which can lead to a variety of transformations. A key process in this context is excited-state intramolecular proton transfer (ESIPT). researchgate.net This phenomenon occurs in molecules that possess both a proton-donating group (like the hydroxyl group) and a proton-accepting group (like the carbonyl oxygen of the ester) in close proximity. nih.gov

Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl group can increase significantly, facilitating the transfer of a proton from the hydroxyl to the carbonyl group. nih.gov This creates a transient zwitterionic species (a tautomer) that has different electronic and photophysical properties compared to the ground state molecule. This process can be observed through changes in the fluorescence spectrum of the compound. researchgate.net

Studies on related hydroxy-naphthoic acid derivatives have demonstrated that the presence of certain substituents can modulate the efficiency of ESIPT. For example, an electron-withdrawing nitro group on the naphthalene ring of 1-hydroxy-2-naphthoic acid was shown to facilitate ESIPT, a process not typically observed in the parent compound. researchgate.net This suggests that the electronic nature of substituents on the this compound ring system could be used to tune its photochemical properties.

Other photoinduced transformations can also occur. For instance, irradiation of naphthol derivatives can lead to the formation of highly reactive intermediates known as quinone methides through a dehydration process. mdpi.com These intermediates can then react with various nucleophiles. While the efficiency of such reactions can be low due to competing processes like Förster resonance energy transfer (FRET), they represent a potential pathway for the photochemical functionalization of this compound derivatives. mdpi.com

Table 2: Potential Photoinduced Transformations of this compound Derivatives

TransformationDescriptionKey IntermediatesInfluencing Factors
Excited-State Intramolecular Proton Transfer (ESIPT)Transfer of a proton from the hydroxyl to the carbonyl group in the excited state.Zwitterionic tautomerSubstituent electronic effects, solvent polarity
Photo-dehydrationElimination of a water molecule upon irradiation.Quinone methideWavelength of irradiation, presence of nucleophiles
Photo-oxidationOxidation of the naphthalene ring system.Radical cations, reactive oxygen speciesPresence of oxygen, photosensitizers
Photo-reductionReduction of the ester or naphthalene ring.Radical anionsPresence of electron donors

Metalation Reactions and the Formation of Reactive Intermediates

Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic compounds, including derivatives of this compound. This process involves the deprotonation of the molecule using a strong base, typically an organolithium reagent, to generate a highly reactive carbanionic intermediate.

In the case of a related compound, 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid, studies have shown that treatment with a strong base can lead to the formation of a trianion intermediate. acs.org This involves the deprotonation of the carboxylic acid, the hydroxyl group, and a benzylic methyl group. This highly nucleophilic intermediate can then react with various electrophiles, allowing for the introduction of new functional groups at the deprotonated site. acs.org

Applying this concept to this compound, it is plausible that a similar process could occur. The hydroxyl group would be readily deprotonated by a strong base. Depending on the reaction conditions and the specific base used, deprotonation of the naphthalene ring itself could also be achieved, likely directed by the existing functional groups. The resulting organometallic intermediates are highly valuable in synthesis as they can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The regioselectivity of metalation is often directed by the most acidic proton or by the coordinating ability of existing functional groups. For this compound, the hydroxyl group can direct the metalating agent to the ortho position. The specific site of metalation would determine the structure of the final product after quenching with an electrophile.

Oxidative and Reductive Pathways in Naphthoate Chemistry

The naphthalene ring system of this compound is susceptible to both oxidation and reduction, leading to a variety of transformed products. These reactions can be carried out using chemical reagents or through biological processes.

Oxidative Pathways: Oxidation of the naphthalene ring can lead to the formation of naphthoquinones. iajesm.com For instance, the oxidation of 1,5-dihydroxynaphthalene (B47172) with sodium dichromate yields 5-hydroxy-1,4-naphthoquinone (juglone). iajesm.com In a similar vein, this compound could potentially be oxidized to a corresponding naphthoquinone derivative. The hydroxyl group on the ring would likely influence the regioselectivity of the oxidation.

In biological systems, microorganisms can oxidize methyl-substituted naphthalenes. nih.govasm.org These pathways often involve initial hydroxylation of a methyl group, followed by further oxidation to a carboxylic acid. nih.gov While this compound does not have a methyl substituent on the ring, the principles of aromatic ring oxidation by microbial enzymes are relevant. These processes typically involve dioxygenase enzymes that introduce two hydroxyl groups onto the aromatic ring, leading to ring cleavage and further degradation. researchgate.net

Reductive Pathways: The ester functional group of this compound can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce esters. youtube.com

The aromatic naphthalene ring can also be reduced under certain conditions. Catalytic hydrogenation, for example, can reduce the naphthalene ring to a tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) system. In anaerobic microbial degradation, the reductive pathway for naphthoic acid involves the sequential reduction of the aromatic rings, followed by ring cleavage. researchgate.net This process has been observed in sulfate-reducing enrichment cultures, where 2-naphthoic acid is reduced to tetrahydro- and decahydro-2-naphthoic acid derivatives. researchgate.net

Degradation Mechanisms and Identification of Metabolites in Environmental and Biological Systems

The fate of this compound in the environment and in biological systems is of interest due to its potential for bioaccumulation and toxicity. Degradation is primarily driven by microbial metabolism. researchgate.net

Environmental Degradation: In aerobic environments, bacteria are known to degrade polycyclic aromatic hydrocarbons (PAHs) like naphthalene and its derivatives. researchgate.net The degradation of naphthalene is typically initiated by a naphthalene dioxygenase enzyme, which introduces two hydroxyl groups to form a cis-dihydrodiol. researchgate.net This is then further metabolized through a series of enzymatic reactions, leading to ring cleavage and ultimately mineralization to carbon dioxide and water. For substituted naphthalenes, the degradation pathway can be influenced by the nature and position of the substituent. nih.gov

For this compound, a likely initial step in its aerobic degradation would be dihydroxylation of one of the aromatic rings, followed by ring fission. The hydroxyl and ester groups would influence the position of the initial enzymatic attack.

In anaerobic environments, the degradation of naphthalenes is also possible, often by sulfate-reducing or iron-reducing bacteria. researchgate.net The activation of the naphthalene ring under anaerobic conditions is thought to occur via carboxylation, followed by a reductive degradation pathway as described in the previous section. researchgate.netresearchgate.net

Biological Metabolites: The metabolites formed during the degradation of this compound would depend on the specific pathway. In aerobic degradation, hydroxylated and ring-cleaved products, such as catechols and salicylates, are common intermediates in the breakdown of naphthalenic compounds. asm.org

In a study of a Sphingomonas paucimobilis strain, the metabolism of 2-methylnaphthalene (B46627) resulted in the formation of both phthalate (B1215562) and methyl-substituted salicylates, indicating the presence of multiple degradation pathways. nih.gov Similarly, the degradation of this compound in biological systems could lead to a variety of hydroxylated and carboxylated metabolites prior to complete mineralization. The identification of these metabolites is crucial for assessing the environmental impact and toxicological profile of the parent compound.

Research into Biological Activities and Biomedical Relevance of Naphthoate Scaffolds

Enzyme Inhibitory Activity Studies

Investigation of Myeloid Cell Leukemia-1 (Mcl-1) Oncoprotein Inhibition

Myeloid Cell Leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family. nih.govbiorxiv.org Overexpression of Mcl-1 is a common feature in many cancers, contributing to tumor progression and resistance to chemotherapy. researchgate.netnih.gov Therefore, inhibiting Mcl-1 has emerged as a promising strategy for cancer therapy. biorxiv.orgresearchgate.net

Researchers have identified the 1-hydroxy-2-naphthoate (B8527853) scaffold as a promising starting point for the development of potent Mcl-1 inhibitors. nih.govnih.gov These inhibitors function by disrupting the interaction between Mcl-1 and pro-apoptotic proteins, thereby reactivating the apoptotic pathway in cancer cells. nih.gov The upregulation of Mcl-1 has been linked to reduced efficacy of several FDA-approved anticancer drugs, highlighting the need for effective Mcl-1 inhibitors. nih.gov

Structure-Based Design and Synthesis of Naphthoate-Based Inhibitors

Structure-based drug design has been instrumental in developing novel and selective Mcl-1 inhibitors based on the 1-hydroxy-2-naphthoate scaffold. nih.govnih.gov This approach involves exploiting specific interactions within the binding pocket of the Mcl-1 protein. nih.gov For instance, ligand design has focused on creating a salt bridge with the arginine residue R263 and engaging with the p2 and p3 pockets of the protein. nih.gov

This rational design has led to the synthesis of inhibitors with high binding affinity and selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL. nih.govnih.gov Molecular modeling techniques, such as the Site-Identification by Ligand Competitive Saturation (SILCS) approach, have been employed to guide the design process and develop quantitative models for inhibitor binding. nih.govnih.gov These studies have revealed that hydrophobic interactions within the p2 pocket are crucial for high-affinity binding. nih.govnih.gov The most favorable binding ligand identified in one study exhibited a Kᵢ of 31 nM and up to 20-fold selectivity for Mcl-1 over Bcl-xL. nih.gov

The synthetic routes to these naphthoate-based inhibitors are often efficient, with some target molecules being accessible in just two steps. nih.govnih.gov This facilitates further optimization and the development of even more potent and specific Mcl-1 inhibitors for the treatment of various cancers. nih.gov

Table 1: Potency and Selectivity of a Naphthoate-Based Mcl-1 Inhibitor

CompoundKi (nM) for Mcl-1Selectivity (fold) over Bcl-xL
3bl31Up to 20

Antimicrobial Screening and Efficacy Against Pathogens (Antibacterial, Antifungal)

Naphthoquinone derivatives, which share a structural relationship with naphthoates, have demonstrated a broad spectrum of antimicrobial activities. nih.gov Studies have shown that 1,4-naphthoquinones are effective against various Gram-positive bacteria, including Staphylococcus aureus, Streptococcus uberis, and Bacillus cereus. researchgate.netsemanticscholar.org For instance, 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538) was found to be particularly effective against staphylococci, streptococci, and bacilli. nih.gov

The antibacterial mechanism of some 1,4-naphthoquinones is believed to involve the generation of reactive oxygen species (ROS), leading to apoptotic cell death in bacteria. nih.gov The minimal inhibitory concentration (MIC) for active compounds against S. aureus has been reported to range from 30 to 125 µg/ml. nih.gov However, many of these compounds exhibit a bacteriostatic rather than bactericidal effect. nih.gov

While many naphthoquinone derivatives show promising activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria is often limited. researchgate.netsemanticscholar.org Some studies have also explored the antifungal properties of naphthoquinone-related compounds, indicating their potential as broad-spectrum antimicrobial agents. umsha.ac.ir

Table 2: Antibacterial Activity of a 1,4-Naphthoquinone (B94277) Derivative

CompoundTarget BacteriaMIC (µg/ml)Effect
5-amino-8-hydroxy-1,4-naphthoquinoneS. aureus30-125Bacteriostatic

Exploration of Anticancer Potential in Cellular Models

The anticancer potential of naphthoquinone derivatives has been extensively investigated in various cellular models. nih.govdoaj.org These compounds have been shown to target multiple signaling pathways involved in tumorigenesis. nih.gov For example, some 1,4-naphthoquinones have been identified as inhibitors of enzymes like cell division cycle 25 (Cdc25) and mitogen-activated protein kinase kinase 7 (MKK7), which play a role in cancer cell proliferation. nih.gov

The cytotoxicity of naphthoquinone derivatives has been evaluated against a range of cancer cell lines, and a correlation has been observed between their inhibitory activity on Cdc25 A/B and their cytotoxic effects. nih.gov Theoretical calculations have suggested that the electronic properties of these molecules, such as the energy of the lowest unoccupied molecular orbital (E(LUMO)) and vertical electron affinity (VEA), are related to their cytotoxicity. nih.gov

Antimalarial Activity Assessments

Hydroxynaphthoquinones have a long history of investigation for their antimalarial activity. nih.gov Atovaquone, a well-known hydroxynaphthoquinone, is a component of the antimalarial drug Malarone®. nih.gov The mechanism of action for these compounds involves the inhibition of the parasite's mitochondrial electron transport chain, specifically the cytochrome bc1 complex. nih.gov

Research has focused on synthesizing and evaluating new hydroxynaphthoquinone analogs to overcome drug resistance and improve pharmaceutical properties. nih.gov Modifications to the alkyl side chain of the naphthoquinone moiety have been shown to alter the drug's activity and effectiveness against resistant strains of Plasmodium falciparum. nih.gov Some synthetic 1,4-naphthoquinones act as redox-cyclers, perturbing the redox homeostasis of the malaria parasite and leading to its developmental arrest. nih.gov

Studies on Antioxidant and Anti-inflammatory Properties

Naphthoate and naphthoquinone derivatives have been investigated for their antioxidant and anti-inflammatory properties. nih.govchem960.com For instance, Methyl-1-hydroxy-2-naphthoate (MHNA) has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. nih.gov It achieves this by suppressing the activation of NF-κB and MAPK signaling pathways, which are key regulators of inflammation. nih.gov

MHNA has been observed to significantly inhibit the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. nih.gov Similarly, other naphthoate derivatives isolated from natural sources have demonstrated moderate inhibitory effects on NO production. researchgate.net The anti-inflammatory effects of some phenolic compounds are attributed to their ability to delay the formation or activity of pro-inflammatory agents.

Phytohormonal Activity and Plant Growth Regulation

While direct experimental studies on the specific phytohormonal activity of Methyl 4-hydroxy-1-naphthoate are not extensively documented in current literature, the broader class of naphthalene-based compounds is well-known for its significant role in plant growth regulation. agriplantgrowth.comcabidigitallibrary.org Structurally related molecules, particularly those with a naphthalene (B1677914) core, often exhibit auxin-like activities, which are crucial for various plant development processes. google.com

Auxins are a class of plant hormones that regulate cell elongation, tissue swelling, cell division, and the formation of adventitious roots. agriplantgrowth.com Synthetic auxins with a naphthalene scaffold, such as 1-Naphthaleneacetic acid (NAA), are widely used in agriculture and horticulture. agriplantgrowth.comcabidigitallibrary.org They are effective in promoting root development, increasing fruit setting ratios, and preventing premature fruit drop. cabidigitallibrary.orgplantgrowthhormones.com

Furthermore, research has shown that metabolites of certain naphthalene-derived compounds can act as active auxins. For instance, 2-hydroxy-1-naphthoic acid, a structural relative of this compound, has been identified as an active auxin derived from the metabolism of Sirtinol. nih.gov This suggests that compounds within the hydroxynaphthoic acid and naphthoate family possess the potential to interact with plant hormonal pathways. Given that this compound is utilized as an intermediate in the synthesis of agrochemicals, its structural similarity to known auxins indicates a potential, though currently unconfirmed, role or influence in plant growth regulation. chem960.com

Computational Insights into Bioavailability and Pharmacokinetic Properties

In silico methods provide valuable, preliminary insights into the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov By analyzing key physicochemical properties, it is possible to predict a molecule's potential as a drug candidate. For this compound, a computational analysis based on its known chemical structure provides a forecast of its bioavailability.

A primary tool for this initial assessment is Lipinski's "Rule of Five," which predicts the likelihood of a compound's oral bioavailability. scielo.br The rule outlines four key physicochemical parameters. A compound is predicted to have good oral absorption and permeation if it satisfies most of these criteria. The relevant properties for this compound are detailed below. chem960.com

Physicochemical PropertyValue for this compoundLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)202.21 g/mol< 500 g/molYes
LogP (Octanol-Water Partition Coefficient)2.59 (Predicted)≤ 5Yes
Hydrogen Bond Donors (HBD)1 (from -OH group)≤ 5Yes
Hydrogen Bond Acceptors (HBA)3 (from C=O, ester -O-, and -OH)≤ 10Yes

The analysis indicates that this compound fully complies with Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, suggesting it is small enough for passive diffusion across biological membranes. The predicted LogP value indicates a balance between hydrophilicity and lipophilicity, which is crucial for both solubility in aqueous biological fluids and permeation through lipid-rich barriers like the intestinal wall. scielo.br Finally, with only one hydrogen bond donor and three acceptors, the molecule falls comfortably within the limits, suggesting it does not have excessive polarity that might hinder its passage through cell membranes.

These computational findings suggest that this compound possesses physicochemical characteristics favorable for good oral bioavailability. This positions the naphthoate scaffold as a promising starting point for the design of more complex, biologically active molecules with desirable pharmacokinetic profiles. nih.gov

Applications in Advanced Materials Science and Catalysis

Development of Photochromic and Thermochromic Materials

The naphthalene (B1677914) framework inherent in Methyl 4-hydroxy-1-naphthoate is a key structural motif in many organic photochromic and thermochromic dyes. nih.gov These materials can reversibly change color upon exposure to light (photochromism) or heat (thermochromism), making them suitable for applications like smart windows, ophthalmic lenses, and optical data storage. nih.govacs.org

Naphthol derivatives are common precursors for synthesizing photochromic compounds, particularly naphthopyrans. nih.govelsevierpure.com The structure of compounds like this compound is of interest because substituents on the naphthol core can significantly influence the photochromic properties of the final dye. nih.gov Research on the closely related compound, methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate, was undertaken specifically to understand how different functional groups affect the performance of novel photochromic naphthopyrans. nih.gov The synthesis of various 1-naphthol (B170400) derivatives is a key step in creating new photo-responsive molecular architectures and advanced functional materials. osti.gov

Thermochromic systems often consist of a leuco dye (a colorless or faintly colored molecule), a color developer (typically a weak acid), and a solvent. google.comolikrom.com The color change occurs as the solvent melts or solidifies with temperature, altering the chemical environment and the dye's molecular structure. olikrom.com Molecules containing hydroxyl groups on an aromatic ring, such as hydroxybenzoates, are frequently used as color developers. google.com The 4-hydroxy-1-naphthoate structure is analogous to these developers, suggesting its potential role as a component in formulating such heat-sensitive systems.

Material ClassKey Precursor/ComponentGoverning PrinciplePotential Application
Photochromic Naphthopyrans from Naphthol DerivativesReversible molecular switching induced by UV lightOphthalmic lenses, smart glass
Thermochromic Leuco Dye + Color Developer (e.g., Hydroxybenzoates)Reversible color change based on temperature-induced phase transition of a solventTemperature indicators, novelty inks

Role as Precursors for Metal Oxide Nanomaterials and Catalysts (e.g., Photocatalysis)

This compound and its parent acid are being investigated for their role in the development of advanced catalysts, particularly in the field of photocatalysis. nih.gov Photocatalysis, often employing metal oxide semiconductors like titanium dioxide (TiO₂), is a key technology for addressing environmental challenges. nih.gov A primary limitation of wide-bandgap semiconductors like TiO₂ is their inability to absorb visible light from the sun. nih.gov

To overcome this, researchers have focused on assembling π-conjugated organic molecules onto the semiconductor surface. nih.gov These molecules act as sensitizers, absorbing visible light and facilitating charge transfer to the metal oxide. A study demonstrated that 2-hydroxy-1-naphthoic acid, the parent acid of this compound, can be used as a surface ligand for TiO₂ nanoparticles. nih.gov This hybrid material creates a robust visible-light photocatalyst capable of using blue light to drive the aerobic oxidation of amines with high efficiency. nih.gov The hydroxynaphthoic acid ligand plays a crucial role in regulating the performance of the TiO₂ catalyst. nih.gov

The use of organic molecules as precursors or modifiers for metal oxide nanomaterials is a growing field. mdpi.com These organic components can influence the size, shape, and surface properties of the resulting nanoparticles, thereby tailoring their catalytic activity. mdpi.comresearchgate.net The interest in the photocatalytic degradation pathways of this compound further underscores its interaction with and relevance to metal oxide-based catalytic systems. chem960.com

Catalytic System ComponentChemical ExampleFunction
Metal Oxide SemiconductorTitanium Dioxide (TiO₂)Provides the catalytic surface and electron conduction pathway. nih.gov
Surface Ligand / Sensitizer2-Hydroxy-1-naphthoic acidAbsorbs visible light and enables ligand-to-metal charge transfer. nih.gov
Organic PrecursorThis compoundServes as a building block for the active surface ligand. nih.gov

Potential in Optical and Electronic Device Applications (e.g., Optical Transmission Materials)

The unique photophysical properties of naphthalene derivatives make them attractive candidates for use in various optical and electronic devices. nbinno.com The same photochromic materials derived from naphthoates, as discussed previously, are considered useful as optical transmission materials in applications such as ophthalmic glasses and lenses, and have potential for use in optical disks or memories. nih.gov

Furthermore, the inherent UV-absorbing and fluorescence characteristics of this compound have sparked interest in the field of organic electronics. chem960.com Naphthalene-based compounds are explored for creating novel polymers and electronic materials due to their intrinsic thermal stability and well-defined photophysical behavior. nbinno.com For instance, various naphthalene phthalimide (B116566) derivatives have been synthesized and studied as potential electrochromic materials—substances that change color in response to an electrical voltage—which are crucial for applications like smart displays and energy-efficient windows. mdpi.com The ability to precisely modify the naphthalene core allows chemists to fine-tune the molecule's electronic properties for specific device requirements. nbinno.com

Application AreaRelevant PropertyExample Device/Component
Optical Materials PhotochromismControllable optical transmission lenses, optical data storage. nih.gov
Organic Electronics UV-absorption, FluorescenceOrganic light-emitting diodes (OLEDs), sensors. chem960.com
Electrochromic Devices Reversible Redox StatesSmart windows, electronic displays. mdpi.com

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Critical Structural Determinants for Observed Activities

The biological and chemical activities of naphthoate derivatives are governed by a combination of their foundational components: the rigid naphthalene (B1677914) ring system, the position and nature of the carboxyl or ester group, and the presence and location of other substituents, such as hydroxyl groups.

The core naphthalene structure serves as a rigid scaffold, positioning the functional groups in a defined spatial orientation for interaction with biological targets or participation in chemical reactions. The specific arrangement of these groups is critical. For instance, in studies on the Aryl Hydrocarbon Receptor (AhR), the substitution pattern on the naphthalene ring was a key determinant of activity. nih.gov Research comparing various hydroxyl/carboxy-substituted naphthoic acids found that a 1,4-disubstitution pattern, as seen in the parent acid of Methyl 4-hydroxy-1-naphthoate, was crucial for maximal activity. nih.gov

Key functional groups and their roles include:

Hydroxyl Group (-OH): The presence of one or more hydroxyl groups is often essential for biological activity. In the context of AhR activation, CYP1A1 induction required at least one, and preferably two (at the 1 and 4 positions), hydroxyl substituents. nih.govnih.gov Methylation of these hydroxyl groups, which blocks their ability to act as hydrogen bond donors, resulted in a significant loss of activity. nih.gov This indicates that the hydroxyl group is a critical pharmacophoric element, likely involved in direct hydrogen bonding with target proteins.

Carboxyl/Ester Group (-COOH/-COOR): The acidic carboxyl group or its ester derivative is another primary determinant of activity. Studies on naphthoic acid derivatives suggest that the carboxyl group, the ring system, and other substituents are all codependent for optimized binding and activity. sciencepublishinggroup.comresearchgate.net In the development of inhibitors for the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), the carboxylic acid of the related 1-hydroxy-2-naphthoic acid scaffold was predicted to be essential for forming a salt bridge with a key arginine residue (R263) in the protein's binding pocket. nih.gov The ester in this compound can serve as a bioisostere of the carboxylic acid, potentially engaging in similar hydrogen bonding interactions, or act as a prodrug moiety to enhance cell permeability.

Naphthalene Scaffold: This bicyclic aromatic system provides a platform for hydrophobic interactions with target proteins. In the Mcl-1 inhibitors, the naphthalene core fits into a hydrophobic crevice, and substituents are added to probe adjacent hydrophobic pockets. nih.gov

Systematic Investigations of Substituent Effects on Functionality

The functionality of the naphthoate scaffold can be precisely tuned by the strategic addition of various substituents. These modifications can alter the molecule's electronic properties, steric profile, and physicochemical characteristics like hydrophobicity, thereby influencing its biological activity. sciencepublishinggroup.comresearchgate.net Computational studies on naphthoic acids have shown that the presence of different substituents modifies the electronic structure, chemical reactivity, and properties such as the HOMO-LUMO gap and dipole moment, which are critical for predicting the compound's stability and activity. sciencepublishinggroup.comsciencepublishinggroup.com

Case Study 1: Mcl-1 Inhibitors based on a Hydroxy-Naphthoic Acid Scaffold

A clear example of systematic investigation comes from the development of Mcl-1 inhibitors based on the 1-hydroxy-2-naphthoic acid core. nih.gov Researchers introduced a sulfamoyl linker at the 4-position and systematically attached different substituted aryl groups to probe the protein's hydrophobic "p2 pocket." This approach revealed how changes in substituent size, hydrophobicity, and electronic nature directly impacted binding affinity.

CompoundCore ScaffoldSubstituent at 4-Position (via -SO2NH- linker)Mcl-1 Binding Affinity (Ki, nM)
Analog 11-Hydroxy-2-naphthoic acid4-bromophenyl>1000
Analog 21-Hydroxy-2-naphthoic acid4-chloro-3,5-dimethylphenyl31

As the data illustrates, the addition of methyl groups to the phenyl ring (Analog 2) significantly enhanced binding affinity compared to a simple halogenated phenyl ring (Analog 1). This improvement is attributed to more effective hydrophobic interactions within the target's binding site, demonstrating a clear structure-activity relationship. nih.gov

Case Study 2: AhR Agonists based on Hydroxy-Naphthoic Acids

The effect of the foundational hydroxyl and carboxyl groups themselves can be seen as a study of substituent effects. Research on various naphthalene derivatives showed a clear hierarchy of activity related to these groups. nih.govnih.gov

CompoundKey SubstituentsRelative AhR Agonist Activity (CYP1A1 Induction)
1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA)1-OH, 4-OH, 2-COOHHigh (Most Potent)
1-Hydroxy-2-naphthoic acid (1-HNA)1-OH, 2-COOHModerate
4-Hydroxy-2-naphthoic acid (4-HNA)4-OH, 2-COOHModerate (less than 1-HNA)
1-Naphthoic acid (1-NA)1-COOHLow / Inactive

This systematic comparison reveals that two hydroxyl groups are superior to one for this specific activity, and the presence of at least one hydroxyl group is critical, as the simple naphthoic acids were largely inactive. nih.gov The carboxyl group also significantly enhanced the activity of the hydroxylated compounds. nih.gov

Rational Design Principles for Novel Naphthoate-Based Compounds with Tailored Properties

The insights gained from SAR studies form the foundation for the rational design of new molecules with tailored functions. This modern approach moves beyond trial-and-error synthesis, employing predictive models and structural knowledge to create compounds with improved potency, selectivity, and drug-like properties.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD becomes a powerful tool. In the design of Mcl-1 inhibitors, researchers used the crystal structure of the protein to guide the placement of substituents on the naphthoic acid scaffold. nih.gov The goal was to design molecules that would fit snugly into specific hydrophobic pockets (p2 and p3) and form key interactions, such as the salt bridge with residue R263. nih.gov This method allows for the precise tailoring of a molecule to its binding site to maximize affinity and selectivity.

Fragment-Based Design and Scaffold Merging: Another successful strategy involves identifying small molecular fragments that bind weakly to different adjacent sites on a target protein and then linking them together to create a single, high-affinity molecule. nih.gov The development of Mcl-1 inhibitors was inspired by merging two distinct chemical scaffolds known to have some affinity for the target, resulting in the novel and more potent 1-hydroxy-2-naphthoic acid platform. nih.gov

Modulation of Physicochemical and Pharmacokinetic Properties: Rational design extends beyond just target binding. It also involves fine-tuning the properties of a molecule to ensure it can reach its target in a biological system. The conversion of a carboxylic acid (like 4-hydroxy-1-naphthoic acid) to its methyl ester (this compound) is a classic prodrug strategy. The less polar ester can often cross cell membranes more easily than the charged carboxylate, and once inside the cell, it can be hydrolyzed by cellular esterases back to the active carboxylic acid form. Furthermore, as computational studies have shown, substituents can be selected to modulate a molecule's hydrophilicity and hydrophobicity, which is crucial for tuning its absorption, distribution, metabolism, and excretion (ADME) profile. sciencepublishinggroup.comresearchgate.net

Future Research Directions and Translational Perspectives

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a primary focus in modern chemistry. For Methyl 4-hydroxy-1-naphthoate and related compounds, future research is aimed at moving beyond traditional methods towards greener and more scalable processes.

Key research thrusts include:

Microwave-Assisted Synthesis: Innovations in microwave-assisted organic synthesis have shown the potential to significantly improve reaction yields and reduce reaction times for naphthoate derivatives. chem960.com This technique offers a more energy-efficient alternative to conventional heating methods. chem960.com

Photocatalysis: The use of visible-light-driven photocatalysis, employing systems such as carbon dots, is an emerging sustainable method for reactions like the dearomative hydroboration of naphthalenes. acs.org This approach aligns with green chemistry principles by utilizing light as a renewable energy source. acs.org

Chemo-enzymatic Synthesis: Biocatalysis presents a highly sustainable route. For instance, a preparative-scale chemo-enzymatic synthesis has been developed for a related compound, 6-hydroxy-5,7-dimethoxy-2-naphthoic acid, using naturally occurring sinapic acid as a starting material. researchgate.net This highlights the potential of using enzymes to create complex naphthoic acid derivatives from renewable feedstocks. researchgate.net

Novel Rearrangement Reactions: New synthetic pathways, such as the acyl shift rearrangement of oxabenzonorbornadienes, provide novel access to 1-hydroxy-2-naphthoic and 4-hydroxy-1-naphthoic acid esters. nih.gov These methods can create unique substitution patterns that are otherwise difficult to achieve. nih.gov

Table 1: Comparison of Modern Synthetic Methodologies for Naphthoate Derivatives
MethodologyKey AdvantagesPotential ApplicationsReferences
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiency.Rapid synthesis of compound libraries for screening. chem960.com
Visible-Light PhotocatalysisUses renewable energy, mild reaction conditions, environmentally friendly.Sustainable production of functionalized naphthalenes. acs.org
Chemo-enzymatic SynthesisHigh selectivity, use of renewable feedstocks, green reaction conditions.Synthesis of high-value derivatives from natural products. researchgate.net
Oxabenzonorbornadiene RearrangementAccess to novel substitution patterns, high regioselectivity.Creation of unique isomers for structure-activity relationship studies. nih.gov

Integration of Artificial Intelligence and Machine Learning in Computational Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of novel molecules. springernature.comnih.gov For naphthoate derivatives, these computational tools offer a powerful approach to navigate the vast chemical space and predict molecular properties.

Future integration of AI and ML will likely focus on:

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new naphthoate-based molecules with desired biological activities and physicochemical properties. easpublisher.comspringernature.com

Predictive Modeling (Inverse QSAR): Deep learning models, including graph neural networks, can be trained on existing data to build robust quantitative structure-activity relationship (QSAR) models. easpublisher.com These models can predict the biological activity of virtual compounds, enabling researchers to prioritize the synthesis of the most promising candidates. easpublisher.comajpchem.orgresearchgate.net

Synthesis Planning: AI tools can assist in devising synthetic routes for complex naphthoate targets, a process known as computer-aided synthesis planning. nih.govspringernature.com

Structure-Based Design: Computational methods are already being used to guide the design of naphthoate derivatives. For example, molecular modeling using Site-Identification by Ligand Competitive Saturation (SILCS) was employed to direct the design of 1-hydroxy-2-naphthoate-based inhibitors. nih.gov Future work will involve using AI to refine these models for higher accuracy and predictive power. nih.gov

Table 2: Applications of AI/ML in the Design of Naphthoate Derivatives
AI/ML TechniqueApplicationPotential Impact on Naphthoate ResearchReferences
Graph Neural Networks (GNNs)Property prediction (e.g., bioactivity, ADMET).Rapid virtual screening of large compound libraries to identify lead candidates. easpublisher.com
Generative Models (VAEs, GANs)De novo design of novel molecules.Discovery of new naphthoate scaffolds with optimized therapeutic properties. nih.govspringernature.com
Molecular Docking & Pharmacophore AnalysisStructure-based design and target identification.Design of selective inhibitors for specific biological targets. nih.govnih.gov
Deep Learning for RetrosynthesisComputer-Aided Synthesis Planning (CASP).Accelerating the development of efficient synthetic pathways for complex derivatives. nih.gov

Discovery of Novel Biological Targets and Therapeutic Applications

While this compound itself is primarily an intermediate, its structural scaffold is present in molecules with significant biological activity. chem960.com Future research will focus on identifying and validating novel biological targets for its derivatives, expanding their therapeutic potential beyond current applications.

Promising areas for discovery include:

Oncology: A significant breakthrough has been the design of 1-hydroxy-2-naphthoate-based small molecules as selective inhibitors of the Myeloid cell leukemia-1 (Mcl-1) oncoprotein. nih.gov Mcl-1 is an anti-apoptotic protein that is overexpressed in many cancers, making its inhibition a key strategy for cancer therapy. nih.gov Further research on other naphthoquinone-naphthol derivatives has shown they can induce apoptosis in cancer cells by downregulating the EGFR/PI3K/Akt signaling pathway. nih.gov

Anti-inflammatory and Antioxidant Agents: Naphthoate precursors have been associated with anti-inflammatory and antioxidant activities. chem960.com The 1,4-naphthoquinone (B94277) core, structurally related to naphthoates, is known to suppress NF-κB activation, a key pathway in inflammation. nih.gov This suggests that novel naphthoate derivatives could be developed as potent anti-inflammatory drugs.

Antimicrobial Agents: The 1,4-naphthoquinone scaffold is found in many natural products with antibacterial and antifungal properties. nih.gov This provides a strong rationale for exploring libraries of synthetic naphthoates for novel antimicrobial agents to combat drug-resistant pathogens.

Table 3: Emerging Biological Targets and Therapeutic Applications for Naphthoate Derivatives
Biological Target/PathwayDerivative ClassPotential Therapeutic ApplicationReferences
Mcl-1 (anti-apoptotic protein)1-Hydroxy-2-naphthoatesCancer (solid tumors, hematological malignancies) nih.gov
EGFR/PI3K/Akt PathwayNaphthoquinone-naphtholsCancer (e.g., colon, lung) nih.gov
NF-κB Pathway1,4-Naphthoquinones (related scaffold)Inflammatory diseases nih.gov
Bacterial and Fungal Targets1,4-Naphthoquinones (related scaffold)Infectious diseases nih.gov

Exploration of Naphthoate Derivatives in Supramolecular Chemistry and Nanotechnology

The planar aromatic structure of the naphthalene (B1677914) core makes its derivatives ideal candidates for applications in supramolecular chemistry and materials science. Future research will explore how these molecules can be used as building blocks for functional nanomaterials.

Key areas of exploration include:

Supramolecular Assembly: The crystal structure of naphthoate derivatives reveals the formation of ordered structures through intermolecular forces. nih.gov For example, molecules of a related compound, methyl 6-dimethylamino-4-hydroxy-2-naphthoate, are linked by O—H⋯O hydrogen bonds into one-dimensional chains. nih.gov Understanding and controlling these non-covalent interactions, such as hydrogen bonding and π-stacking, is crucial for designing self-assembling systems. nih.govmdpi.com

Nanotechnology for Drug Delivery: The therapeutic potential of naphthoate derivatives can be enhanced by incorporating them into nanocarriers. noahchemicals.comnih.gov Nanoparticles can improve the solubility and bioavailability of hydrophobic drugs and enable targeted delivery to specific tissues, such as tumors, thereby increasing efficacy and reducing side effects. noahchemicals.com

Organic Electronics and Coatings: this compound possesses UV-absorbing and fluorescence properties. chem960.com These characteristics make its derivatives attractive for use in organic electronics, advanced coatings, and smart fabrics. chem960.comnano.gov Nanoparticles of materials like titanium dioxide and zinc oxide are already used in coatings and sunscreens, and functional organic molecules like naphthoates could be integrated to add new capabilities. nano.govpaint.org

Table 4: Potential Applications of Naphthoate Derivatives in Supramolecular Chemistry and Nanotechnology
FieldApplicationUnderlying Principle/PropertyReferences
Supramolecular ChemistryCrystal engineering, self-assembling materials.Hydrogen bonding, π-π stacking interactions. nih.govmdpi.com
NanotechnologyTargeted drug delivery systems.Encapsulation within nanoparticles to improve bioavailability and targeting. noahchemicals.comnih.gov
Smart coatings, organic electronics, sensors.UV-absorption, fluorescence, self-assembly into thin films. chem960.comnano.govpaint.org

Q & A

Q. How can researchers verify the purity and structural identity of Methyl 4-hydroxy-1-naphthoate?

  • Methodological Answer : Purity assessment typically employs high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with UV detection. Structural confirmation requires spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the methoxy (-OCH3_3), hydroxyl (-OH), and naphthoate backbone.
  • Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to validate the molecular ion peak at m/z 202.21 (C12_{12}H10_{10}O3_3) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (employing SHELX programs for refinement) can resolve bond angles and spatial arrangement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .
  • Storage : Store in sealed containers under inert gas (e.g., N2_2) at 2–8°C to prevent hydrolysis or oxidation .
  • Waste Disposal : Classify as "specialized chemical waste" and dispose via certified hazardous waste facilities to comply with EPA/DOT regulations .

Advanced Research Questions

Q. How can researchers design toxicological studies to evaluate this compound’s systemic effects?

  • Methodological Answer : Follow the inclusion criteria for toxicological assessments outlined in Table B-1 :
ParameterExperimental Design
Species Rodents (rats/mice) for acute toxicity; primates for chronic exposure
Routes Oral (gavage), inhalation (aerosolized), or dermal (patch testing)
Endpoints Hepatic/Renal function markers (ALT, BUN), histopathology, oxidative stress biomarkers (GSH, MDA)
  • Data Interpretation : Compare dose-response curves across exposure routes and species. Address contradictions (e.g., interspecies metabolic differences) using in vitro hepatocyte assays .

Q. What crystallographic strategies resolve polymorphism in this compound?

  • Methodological Answer :
  • Crystal Growth : Optimize solvent systems (e.g., ethanol/water mixtures) via slow evaporation to obtain high-quality single crystals.
  • Refinement : Use SHELXL for structure refinement, focusing on hydrogen-bonding networks (e.g., O–H···O interactions) to differentiate polymorphs .
  • Validation : Cross-validate with differential scanning calorimetry (DSC) to correlate thermal stability with polymorphic forms.

Q. How do researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Systematically review literature using query strings like (Naphthalenes/pharmacology) AND (toxicokinetics OR bioactivation) AND (humans OR animals) to identify confounding variables (e.g., metabolic enzyme variability) .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 enzymes, contextualizing experimental IC50_{50} variability .

Data Contradiction Analysis

Q. Why do some studies report low acute toxicity for this compound, while others suggest bioaccumulation risks?

  • Methodological Answer :
  • Exposure Duration : Acute studies (≤24 hr) may underestimate chronic effects. Design subchronic studies (90-day rodent models) to assess bioaccumulation via lipid solubility measurements (log P) .
  • Metabolite Screening : Use LC-MS/MS to identify reactive metabolites (e.g., epoxide intermediates) that may drive toxicity discrepancies .
  • Ecological Data : Evaluate environmental persistence using OECD 301 biodegradation tests; correlate with structural analogs like naphthalene derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.